molecular formula C9H11NO5S B12293516 2-amino-3-(4-sulfophenyl)propanoic Acid

2-amino-3-(4-sulfophenyl)propanoic Acid

Cat. No.: B12293516
M. Wt: 245.25 g/mol
InChI Key: ALQIUGWFHKQQHV-UHFFFAOYSA-N
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Description

2-amino-3-(4-sulfophenyl)propanoic acid is an organic compound with the molecular formula C9H11NO5S. It is a derivative of phenylalanine, where the phenyl group is substituted with a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-sulfophenyl)propanoic acid typically involves the sulfonation of phenylalanine derivatives. One common method is the reaction of phenylalanine with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-sulfophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-3-(4-sulfophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(4-sulfophenyl)propanoic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-amino-3-(4-sulfophenyl)propanoic acid

InChI

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)

InChI Key

ALQIUGWFHKQQHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O

Origin of Product

United States

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